molecular formula C20H21NO4S2 B1439163 (2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid CAS No. 1208242-13-0

(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Cat. No.: B1439163
CAS No.: 1208242-13-0
M. Wt: 403.5 g/mol
InChI Key: GSMBHYPHPKZALE-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a complex organic compound with a unique structure that includes an ethyldisulfanyl group and a fluorenylmethoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves multiple steps:

    Formation of the Ethyldisulfanyl Group: This step involves the reaction of a suitable thiol with an ethylating agent under controlled conditions to form the ethyldisulfanyl group.

    Introduction of the Fluorenylmethoxycarbonyl-Protected Amino Group: This step involves the protection of the amino group using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

    Coupling Reactions: The protected amino acid is then coupled with the ethyldisulfanyl group using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethyldisulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Piperidine in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Free amino group.

Scientific Research Applications

Chemistry

In chemistry, (2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the role of disulfide bonds in protein folding and stability. It can also be used as a probe to investigate the redox state of cellular environments.

Medicine

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials that require precise control over disulfide bond formation and cleavage.

Mechanism of Action

The mechanism of action of (2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid involves the formation and cleavage of disulfide bonds. The ethyldisulfanyl group can undergo redox reactions, which can be used to modulate the activity of the compound. The Fmoc-protected amino group allows for selective deprotection and subsequent reactions with other functional groups.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-3-(methylthio)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
  • (2R)-3-(propylthio)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
  • (2R)-3-(butylthio)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Uniqueness

The uniqueness of (2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid lies in its ethyldisulfanyl group, which provides distinct redox properties compared to other thioether-containing compounds. This makes it particularly useful in applications where controlled redox reactions are required.

Properties

IUPAC Name

(2R)-3-(ethyldisulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S2/c1-2-26-27-12-18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMBHYPHPKZALE-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
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(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
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(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
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(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
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(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

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